Hydrogen-Bond Donor Count: Positional Isomer Comparison
The 1‑(4‑bromophenyl) regioisomer carries a single hydrogen‑bond donor (the secondary amine of the piperazinone ring), whereas the 3‑(4‑bromophenyl) isomer carries two hydrogen‑bond donors. This difference arises because the 3‑substituted isomer places the bromophenyl group on the carbon adjacent to the amide nitrogen, leaving both the amide N–H and the amine N–H available as donors [1][2].
| Evidence Dimension | Hydrogen‑bond donor count |
|---|---|
| Target Compound Data | 1 hydrogen‑bond donor |
| Comparator Or Baseline | 3-(4-Bromophenyl)piperazin-2-one (CAS 90841-19-3): 2 hydrogen‑bond donors |
| Quantified Difference | 1 vs. 2 donors; Δ = 1 hydrogen‑bond donor |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) for target; Cactvs 3.4.8.18 (PubChem release 2025.04.14) for comparator |
Why This Matters
A one‑donor scaffold limits the number of hydrogen‑bond interactions available for target engagement and alters chromatographic polarity compared with a two‑donor scaffold, directly affecting fragment‑based screening hit rates and solid‑phase extraction recovery.
- [1] PubChem. 1-(4-Bromophenyl)piperazin-2-one. CID 50999171. Computed Properties: Hydrogen Bond Donor Count = 1. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/877679-22-6 (accessed 2026-04-25). View Source
- [2] PubChem. 3-(4-Bromophenyl)-2-piperazinone. CID 62351222. Computed Properties: Hydrogen Bond Donor Count = 2. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/90841-19-3 (accessed 2026-04-25). View Source
